molecular formula C15H10BrClN2O B12105598 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

Cat. No.: B12105598
M. Wt: 349.61 g/mol
InChI Key: RXPHLIAWRAZJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-1H-quinolin-2-one followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes involved in cell replication, and microbial proteins.

    Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    Quinoline: A basic structure similar to 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one but without the amino, bromo, and chlorophenyl substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Camptothecin: An anticancer agent with a quinoline-based structure

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and chlorophenyl groups enhances its reactivity and potential for diverse applications .

Biological Activity

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C15H12BrClN2OC_{15}H_{12}BrClN_2O, with a molecular weight of approximately 354.64 g/mol. Its structure features a bromine and a chlorine substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown considerable anticancer potential across several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Studies reveal that it induces apoptosis and inhibits cell proliferation through mechanisms such as:

  • Tubulin Polymerization Inhibition : Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • DNA Damage Induction : The compound can cause endonuclease-mediated cleavage of nuclear DNA, a hallmark of apoptosis.

Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of various quinoline derivatives, this compound demonstrated low nanomolar potency against both HeLa and MCF-7 cell lines. The study reported:

CompoundCell LineConcentration (nM)Growth Inhibition (%)
This compoundHeLa1085
This compoundMCF-71078

These results indicate its potential as a lead compound for further development in cancer therapeutics .

Study 2: Mechanistic Insights

A mechanistic study explored the apoptosis-inducing properties of the compound. Flow cytometry and DNA laddering assays confirmed that treatment with the compound resulted in characteristic DNA fragmentation associated with apoptosis:

TreatmentApoptotic Cells (%)DNA Laddering Observed
Control (DMSO)5No
3-Amino Compound70Yes
Paclitaxel80Yes

This study highlighted the compound's ability to induce apoptosis effectively .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and proliferation.
  • DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication processes.

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)

InChI Key

RXPHLIAWRAZJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.